molecular formula C25H21N3O7S B11616014 methyl 4,5-dimethyl-2-[3-(3-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate

methyl 4,5-dimethyl-2-[3-(3-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate

Cat. No.: B11616014
M. Wt: 507.5 g/mol
InChI Key: QAVGYZMLNOINKU-UHFFFAOYSA-N
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Description

METHYL 4,5-DIMETHYL-2-[3-(3-NITROPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrrolo[3,4-d][1,2]oxazole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,5-DIMETHYL-2-[3-(3-NITROPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted thiophenes and nitrophenyl derivatives. Key steps in the synthesis may involve:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the pyrrolo[3,4-d][1,2]oxazole moiety: This step may involve cyclization reactions using appropriate amine and carbonyl compounds.

    Functional group modifications: Various functional groups such as nitro, methyl, and carboxylate groups are introduced through standard organic reactions like nitration, methylation, and esterification.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Use of catalysts: Catalysts such as acids or bases may be used to accelerate reaction rates.

    Control of reaction temperature and pressure: Maintaining optimal conditions to prevent side reactions and degradation of the product.

    Purification techniques: Methods like recrystallization, chromatography, and distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHYL-2-[3-(3-NITROPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Functional groups on the thiophene ring can be substituted with other groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

METHYL 4,5-DIMETHYL-2-[3-(3-NITROPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor binding: It may interact with cellular receptors, modulating their activity and triggering specific cellular responses.

    Pathway modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Nicardipine hydrochloride: A compound with a similar pyridine structure used as a calcium channel blocker.

    4-Nitrophenyl isothiocyanate: A compound with a similar nitrophenyl group used in organic synthesis.

Uniqueness

METHYL 4,5-DIMETHYL-2-[3-(3-NITROPHENYL)-4,6-DIOXO-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]THIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and complex structure, which provides it with distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C25H21N3O7S

Molecular Weight

507.5 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[3-(3-nitrophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate

InChI

InChI=1S/C25H21N3O7S/c1-13-14(2)36-24(18(13)25(31)34-3)26-22(29)19-20(15-8-7-11-17(12-15)28(32)33)27(35-21(19)23(26)30)16-9-5-4-6-10-16/h4-12,19-21H,1-3H3

InChI Key

QAVGYZMLNOINKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C

Origin of Product

United States

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